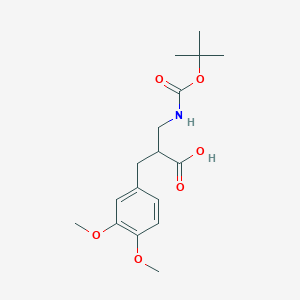

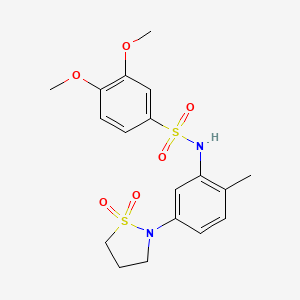

![molecular formula C15H20N2OS B2502542 N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide CAS No. 1497071-29-0](/img/structure/B2502542.png)

N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide" has not been directly studied in the provided papers. However, similar compounds with cyano and cyclohexyl groups have been synthesized and characterized in the literature. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized and their solid-state properties were studied using X-ray single crystallography . Additionally, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized, and their structures were elucidated using various spectroscopic methods . These studies provide a foundation for understanding the chemical behavior and properties of related compounds.

Synthesis Analysis

The synthesis of related compounds involves direct acylation reactions and the use of starting materials such as 2-amino-2-(naphthalen-1-yl)acetonitrile . Another approach includes the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which were characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction studies. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was reported, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These findings suggest that "this compound" may also exhibit interesting structural features that could be explored using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various contexts. For instance, the benzamide derivatives synthesized in one study showed colorimetric sensing behavior for fluoride anions, which was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . Although not directly related, this indicates that the cyano and amide groups in such compounds can participate in specific chemical interactions, which could be relevant for the analysis of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized to some extent. The benzamide derivatives were examined through UV-Vis absorption and NMR analyses, which provided insights into their solution-phase behavior . The synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were characterized by spectroscopic methods, which could inform the expected properties of "this compound" . These studies highlight the importance of thorough characterization to understand the properties of novel compounds.

科学的研究の応用

Cyclohexyl Derivatives in Solvation Studies

Research by Wolfenden and Liang (1991) explored the solvation energies of derivatives related to phosphoramide inhibitors, highlighting the hydrophilic nature of N-methylamide compounds. This study provides insights into the interaction between cyclohexyl derivatives and their environment, which is crucial for designing drugs with optimal solubility and bioavailability (Wolfenden & Liang, 1991).

Cyclohexanone in Chemical Synthesis

Cyclohexanone, a structural relative of the cyclohexyl group, plays a significant role in chemical synthesis. Wang et al. (2011) reported on the selective hydrogenation of phenol to cyclohexanone using a palladium catalyst, underscoring the importance of cyclohexanone as an intermediate in chemical manufacturing (Wang et al., 2011).

Thiophene-2-Carboxamide in Antibiotic Synthesis

Ahmed (2007) investigated thiophene-2-carboxamide derivatives for their potential as antibiotics, emphasizing the synthesis of compounds with significant antibacterial activity. This research demonstrates the utility of thiophene derivatives in developing new pharmaceutical agents with potential therapeutic applications (Ahmed, 2007).

Cyano Derivatives in Anticonvulsant Research

The study of anticonvulsant enaminones, which may include cyano groups, provides insight into the design of compounds for epilepsy treatment. Kubicki et al. (2000) analyzed the crystal structures of such compounds, revealing the importance of molecular conformation in their biological activity (Kubicki et al., 2000).

特性

IUPAC Name |

N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2OS/c1-10-8-14(19-11(10)2)15(18)17-13(9-16)12-6-4-3-5-7-12/h8,12-13H,3-7H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUUNIHYMDFOJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)NC(C#N)C2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

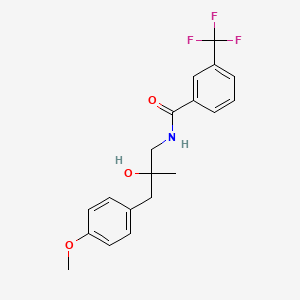

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)

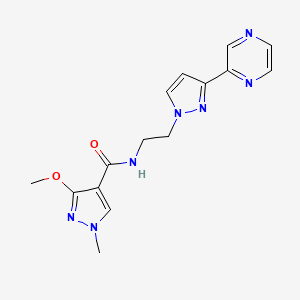

![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)

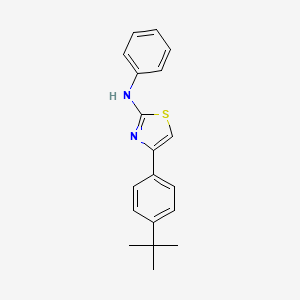

![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)

![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)

![3-Tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2502477.png)

![1-ethyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2502480.png)